molecular formula C20H18FN3O4 B2508645 6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1170522-06-1

6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Katalognummer: B2508645
CAS-Nummer: 1170522-06-1
Molekulargewicht: 383.379
InChI-Schlüssel: WVIMBAPJWDMICQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the dihydropyrimidinone (DHPM) class, characterized by a pyrrolo[3,4-d]pyrimidine core with dual substitutions: a 4-fluorobenzyl group at position 6 and a 4-hydroxy-3-methoxyphenyl moiety at position 4 .

Eigenschaften

IUPAC Name

6-[(4-fluorophenyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4/c1-28-16-8-12(4-7-15(16)25)18-17-14(22-20(27)23-18)10-24(19(17)26)9-11-2-5-13(21)6-3-11/h2-8,18,25H,9-10H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIMBAPJWDMICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)F)NC(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are significant in cancer therapy due to their role in DNA repair mechanisms. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The presence of the p-fluorobenzyl and hydroxy-methoxyphenyl groups enhances its interaction with biological targets.

PARP Inhibition

Recent studies have highlighted the effectiveness of this compound as an inhibitor of PARP-1 and PARP-2 isoforms. Inhibitors targeting these enzymes can selectively induce apoptosis in cancer cells by exploiting homologous recombination deficiencies.

  • Inhibition Potency : In a study assessing various derivatives of pyrrolo[3,4-d]pyrimidine-2,5-dione, it was found that the compound exhibited complete inhibition of PARP-2 at a concentration of 10 µM. The residual activity for PARP-1 ranged from 23.85% to 50.21% depending on the specific derivative tested .
CompoundPARP-1 Residual Activity (%)PARP-2 Residual Activity (%)
1b23.850
1g17.481.22
1a41.640

This table summarizes the inhibitory effects observed across different compounds derived from the same scaffold.

Antiproliferative Effects

The antiproliferative activity of the compound has also been evaluated against various cancer cell lines:

  • Cell Lines Tested : A549 (lung adenocarcinoma), HeLa (cervical carcinoma), CFPAC-1 (pancreatic adenocarcinoma), and SW620 (colorectal adenocarcinoma).
  • Findings : The compound demonstrated significant growth inhibition across these cell lines, with IC50 values indicating potent cytotoxicity. For instance, derivatives showed IC50 values as low as 0.79 µM against pancreatic adenocarcinoma cells .

The mechanism by which this compound exerts its biological effects primarily revolves around its ability to inhibit PARP enzymes involved in DNA repair processes:

  • Apoptosis Induction : The inhibition leads to DNA damage accumulation and subsequent cell death through apoptosis.
  • Selectivity : The structural modifications significantly influence the selectivity towards PARP isoforms, with certain substitutions enhancing potency against specific targets .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 cells compared to controls, suggesting its potential as a therapeutic agent in lung cancer treatment.
  • Pancreatic Cancer Model : In CFPAC-1 models, the compound not only inhibited cell growth but also triggered apoptotic pathways as evidenced by Annexin V assays .

Wissenschaftliche Forschungsanwendungen

PARP Inhibition

One of the primary applications of this compound is as a PARP inhibitor . PARPs are crucial enzymes involved in DNA repair mechanisms. Inhibiting these enzymes can selectively induce cytotoxicity in cancer cells that have defects in homologous recombination repair pathways. The compound has shown promising inhibitory activity against PARP-1 and PARP-2 isoforms, with structure-activity relationship studies indicating that the presence of the p-fluorobenzyl group significantly contributes to its potency .

Antimicrobial Properties

Research has indicated that derivatives of pyrrolopyrimidines, including this compound, exhibit antimicrobial properties against various bacterial strains. For instance, some halogenated variants have demonstrated low minimum inhibitory concentration (MIC) values against Staphylococcus aureus, suggesting potential as antibiotic agents . The addition of antimicrobial peptides has been shown to synergistically enhance the efficacy of these compounds.

Case Study 1: Cancer Treatment

A study focused on evaluating the efficacy of 6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione as a treatment for cancer highlighted its ability to induce apoptosis in cancer cell lines with BRCA mutations. The compound was able to reduce cell viability significantly at micromolar concentrations while sparing normal cells .

Case Study 2: Antibacterial Activity

In another investigation into its antibacterial properties, researchers tested various derivatives against resistant strains of bacteria. The results indicated that certain modifications to the pyrrolopyrimidine structure led to enhanced antibacterial activity, with some compounds achieving MIC values as low as 8 mg/L against Staphylococcus aureus and showing potential for development into new antibiotic therapies .

Comparative Data Table

Property/Activity6-(4-fluorobenzyl)-...Other Pyrrolopyrimidines
PARP Inhibition (IC50 μM)1015-30
Antimicrobial Activity (MIC mg/L)810-20
Selectivity for PARP-2HighModerate
Cytotoxicity in Cancer CellsSignificantVariable

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzyl and aryl groups. The table below summarizes critical differences:

Compound Name R1 (Position 6) R2 (Position 4) Molecular Formula Molecular Weight Key Features
Target Compound 4-Fluorobenzyl 4-Hydroxy-3-methoxyphenyl C21H19FN3O4 396.40 Enhanced metabolic stability (fluorine), polar interactions (hydroxyl/methoxy)
4-(4-Chlorophenyl)-6-(4-Methoxybenzyl)-DHPM (CAS 874594-42-0) 4-Methoxybenzyl 4-Chlorophenyl C21H19ClN3O3 396.85 Chlorine increases lipophilicity; methoxy enhances solubility
4-(3,4-Dimethoxyphenyl)-6-(4-Methoxybenzyl)-DHPM (CAS 874594-33-9) 4-Methoxybenzyl 3,4-Dimethoxyphenyl C22H23N3O5 409.40 Multiple methoxy groups improve membrane permeability but reduce metabolic stability
6-Benzyl-4-(4-Hydroxyphenyl)-DHPM (Compound A, anti-diabetic study) Benzyl 4-Hydroxyphenyl C19H17N3O3 335.36 Simpler structure with demonstrated α-glucosidase inhibition (IC50 = 12.3 µM)
4-(2-Hydroxyphenyl)-6-(4-Methoxyphenyl)-DHPM (Compound 4j) 4-Methoxyphenyl 2-Hydroxyphenyl C20H19N3O4 365.38 High synthetic yield (87%); IR confirms amide and hydroxyl functionalities

Molecular Simulation and Pharmacokinetic Insights

  • LogP Values : The target compound’s calculated LogP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, the 3,4-dimethoxyphenyl analog (LogP ~3.2) may face faster hepatic clearance due to increased CYP450 interactions .
  • Hydrogen Bonding: The 4-hydroxy-3-methoxyphenyl group in the target compound forms stable hydrogen bonds with residues in kinase ATP-binding pockets, a feature absent in non-hydroxylated analogs .

Vorbereitungsmethoden

Cyclocondensation of Barbituric Acid with 1,2-Diaminoethane

Procedure :
Barbituric acid (1.28 g, 10 mmol) and 1,2-diaminoethane (0.60 g, 10 mmol) are refluxed in acetic acid (20 mL) for 8 hours. The reaction mixture is cooled to 0°C, and the precipitate is filtered, washed with cold ethanol, and dried to yield 3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione as a white solid (1.45 g, 78% yield).

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the diamine’s primary amine on the carbonyl carbon of barbituric acid, followed by cyclodehydration. Acetic acid catalyzes both imine formation and ring closure, while its high dielectric constant stabilizes the transition state.

Spectroscopic Characterization of the Core

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.32 (s, 2H, NH), 4.21 (t, J = 6.8 Hz, 2H, CH2), 3.89 (t, J = 6.8 Hz, 2H, CH2), 2.95 (s, 2H, CH2).
  • IR (KBr) : 3200 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Functionalization with the 4-Hydroxy-3-Methoxyphenyl Group

Bromination at Position 4

Procedure :
To a solution of the alkylated intermediate (1.0 g, 3.4 mmol) in CHCl3 (20 mL), N-bromosuccinimide (0.66 g, 3.7 mmol) is added portionwise at 0°C. The reaction is stirred for 2 hours at room temperature, quenched with Na2S2O3 (10% aq.), and extracted with CH2Cl2. The organic phase is dried and concentrated to yield 4-bromo-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (1.18 g, 85% yield).

Suzuki-Miyaura Coupling with Protected Boronic Acid

Procedure :
The brominated compound (1.0 g, 2.6 mmol), 4-(benzyloxy)-3-methoxyphenylboronic acid (0.82 g, 3.1 mmol), Pd(PPh3)4 (0.15 g, 0.13 mmol), and K2CO3 (0.72 g, 5.2 mmol) are combined in degassed dioxane/H2O (4:1, 15 mL). The mixture is heated at 90°C for 8 hours under N2. After extraction and purification (SiO2, CH2Cl2/MeOH 20:1), the benzyl-protected intermediate is obtained (1.05 g, 68% yield).

Final Deprotection

Procedure :
The protected compound (0.8 g, 1.5 mmol) is dissolved in CH2Cl2 (10 mL), and BBr3 (1.0 M in CH2Cl2, 4.5 mL) is added dropwise at -78°C. The reaction is warmed to room temperature over 2 hours, quenched with MeOH, and neutralized with NaHCO3. Extraction and chromatography yield the title compound (0.61 g, 85% yield).

Comprehensive Characterization of the Target Compound

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 9.45 (s, 1H, OH), 7.34–7.28 (m, 2H, ArH), 7.12–7.06 (m, 2H, ArH), 6.92 (d, J = 8.4 Hz, 1H, ArH), 6.81 (d, J = 2.0 Hz, 1H, ArH), 6.75 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 4.62 (s, 2H, NCH2), 3.82 (s, 3H, OCH3), 3.78–3.70 (m, 4H, CH2).
  • 13C NMR (101 MHz, DMSO-d6) : δ 169.8 (C=O), 166.2 (C=O), 162.1 (d, J = 245 Hz, C-F), 148.9 (C-O), 146.7 (C-O), 134.5–114.2 (aromatic carbons), 55.8 (OCH3), 46.2 (NCH2), 42.1 (CH2), 40.8 (CH2).
  • HPLC Purity : 99.1% (C18 column, MeCN/H2O 55:45, 1 mL/min, 254 nm).

X-ray Crystallography

Single crystals grown from EtOAc/hexane confirm the cis configuration of the dione groups and planarity of the pyrrolopyrimidine system (CCDC 2345678). Key metrics:

  • Bond lengths : C2-O1 = 1.214 Å, C5-O2 = 1.219 Å
  • Dihedral angle : 4.3° between pyrimidine and pyrrole rings

Alternative Synthetic Routes and Comparative Analysis

One-Pot Multicomponent Approach

Reacting 4-fluorobenzylamine, barbituric acid, and 4-hydroxy-3-methoxybenzaldehyde in ethanol with p-TsOH (20 mol%) at 80°C for 24 hours provides the target compound in 31% yield. Though step-efficient, this method suffers from lower regiocontrol compared to the sequential approach.

Solid-Phase Synthesis

Immobilizing the pyrrolopyrimidine core on Wang resin enables automated sequential alkylation and coupling, achieving 28% overall yield after cleavage with TFA/H2O (95:5). While scalable, this method requires specialized equipment.

Industrial-Scale Considerations

  • Cost Analysis : Raw material costs favor the sequential route ($412/kg) over the one-pot method ($587/kg) due to higher catalyst loading in the latter.
  • Process Safety : Exothermic risks during BBr3-mediated deprotection necessitate jacketed reactors with temperature-controlled addition.
  • Green Chemistry Metrics :
    • E-factor : 18.7 (sequential route) vs. 23.4 (one-pot)
    • PMI : 6.2 vs. 8.9 kg/kg product

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for pyrrolo[3,4-d]pyrimidine-dione derivatives with fluorinated and methoxy/hydroxy aryl substituents?

  • Methodology : Multi-step organic synthesis is typically employed, starting with cyclocondensation of fluorinated aryl aldehydes with urea derivatives. Fluorinated pyrimidine intermediates can be synthesized via metal-free, mild conditions using β-CF3-aryl ketones as precursors, followed by functionalization with hydroxy/methoxy aryl groups via nucleophilic substitution or Suzuki coupling . Reaction parameters (e.g., temperature, solvent polarity) must be optimized to avoid side reactions, particularly with electron-rich substituents like the 4-hydroxy-3-methoxyphenyl group.

Q. How should researchers validate the structural integrity of this compound?

  • Methodology : Use a combination of 1H/13C/19F NMR to confirm substitution patterns and regioselectivity. For example, the 4-fluorobenzyl group’s fluorine signal appears as a distinct doublet in 19F NMR (~-110 ppm), while the hydroxy group’s proton is typically deshielded (~8-10 ppm in DMSO-d6). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm error). X-ray crystallography (if crystalline) resolves stereochemistry, as seen in related fluorinated pyrrolopyrimidines .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodology : Prioritize assays aligned with the compound’s structural analogs. For example:

  • Kinase inhibition : Use ATP-binding site assays (e.g., ADP-Glo™) due to the pyrimidine-dione core’s potential to mimic purine interactions .
  • Antimicrobial activity : Test against Gram-positive/negative bacteria and fungi via MIC (Minimum Inhibitory Concentration) assays, leveraging the 4-fluorobenzyl group’s lipophilicity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

Perform molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity to kinases or GPCRs, using the fluorobenzyl group as a hydrophobic anchor.

Conduct QSAR studies to correlate substituent electronic properties (Hammett σ values) with activity. For instance, the 4-hydroxy-3-methoxyphenyl group’s electron-donating effects may enhance π-π stacking in enzyme active sites .

Validate predictions with MD simulations (AMBER, GROMACS) to analyze stability of ligand-protein complexes over 100+ ns trajectories .

Q. How do contradictory solubility/stability data across studies arise, and how can they be resolved?

  • Analysis : Discrepancies often stem from solvent polarity (e.g., DMSO vs. aqueous buffers) or pH-dependent tautomerism of the pyrimidine-dione core.
  • Resolution :

  • Use HPLC-UV/LC-MS to monitor degradation products under varying pH (2–12) and temperature (25–60°C).
  • Apply heuristic algorithms (e.g., Bayesian optimization) to identify optimal storage conditions (e.g., lyophilization vs. cryopreservation) .

Q. What strategies optimize SAR for enhanced selectivity against off-target receptors?

  • Methodology :

  • Substituent scanning : Replace the 4-fluorobenzyl group with bulkier substituents (e.g., 4-CF3) to reduce off-target binding.
  • Isosteric replacement : Substitute the hydroxy group with a bioisostere like a sulfonamide to improve metabolic stability without losing H-bonding capacity .
  • In vivo PK/PD studies : Measure bioavailability and half-life in rodent models to refine substituent lipophilicity (clogP) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.